2-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)-6-methoxyphenol
Overview
Description
The compound “2-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)-6-methoxyphenol” is a complex organic molecule. It contains an aminomethyl group, which is a monovalent functional group with formula −CH2−NH2 . It also contains a 1H-1,2,3-triazol-1-yl group, which is a type of azole, a class of five-membered nitrogen-containing heterocyclic compounds. The “6-methoxyphenol” part of the molecule suggests the presence of a phenol group with a methoxy group attached to the 6th carbon .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the aminomethyl group could potentially participate in reactions involving the nitrogen atom, such as acid-base reactions or nucleophilic substitutions . The phenol group could undergo reactions typical for phenols, such as electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarity of its functional groups, and its melting and boiling points would be influenced by the strength of the intermolecular forces .Scientific Research Applications
Anticancer Activity
- Triazole derivatives linked with eugenol, a component similar in structural motif to the query compound, have been synthesized and evaluated for their anticancer activities against breast cancer cells. One study found that certain eugenol-triazole derivatives exhibited significant cytotoxicity against breast cancer cell lines, suggesting potential as anticancer leads (Alam, 2022).
Antimicrobial Activity
- New types of 2-(6-methoxy-2-naphthyl)propionamide derivatives, sharing a methoxyphenol component with the query compound, demonstrated significant antibacterial and antifungal activities. This suggests the potential for developing new antimicrobial agents from similar structural frameworks (Helal et al., 2013).
Fungicidal Activity
- Eugenol-fluorinated triazole derivatives were synthesized and evaluated for their fungicidal activity against fungal pathogens affecting papaya fruits. One derivative showed promising results, highlighting the utility of triazole derivatives in developing new fungicides (Lima et al., 2022).
Metal Ion Complexes for Anticancer Activity
- Gold (III) and Nickel (II) metal ion complexes derived from a tetrazole-triazole compound demonstrated cytotoxic effects against a breast cancer cell line, further indicating the versatility of triazole compounds in medicinal chemistry (Ghani & Alabdali, 2022).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[[4-(aminomethyl)triazol-1-yl]methyl]-6-methoxyphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2/c1-17-10-4-2-3-8(11(10)16)6-15-7-9(5-12)13-14-15/h2-4,7,16H,5-6,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDNLUIVPMGSWEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)CN2C=C(N=N2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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